molecular formula C9H9ClF3N B8010782 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B8010782
M. Wt: 223.62 g/mol
InChI Key: CAXPJHJRFCAJOV-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with ethanamine under controlled conditions. One common method includes the use of trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at low temperatures (0-5°C) for several hours, followed by neutralization with sodium hydroxide and subsequent distillation to obtain the desired product .

Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and safety. The use of toluene as a solvent and aluminum trichloride as a catalyst is preferred due to their effectiveness and relatively low environmental impact. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted phenyl ethanamines, trifluoromethylated derivatives, and oxidized or reduced forms of the original compound .

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form hydrogen bonds or participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXPJHJRFCAJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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